D-glucose hydrazon

Description

Contextualization of Hydrazone Formation in Glycochemistry

Hydrazone formation, a fundamental reaction in organic chemistry, holds a significant place within the specialized field of glycochemistry. This reaction involves the condensation of a carbonyl group, present in the open-chain form of sugars like D-glucose, with a hydrazine (B178648) derivative. wikipedia.orgyoutube.com The resulting hydrazone linkage (C=N-NH₂) is not only crucial for the synthesis of a diverse array of carbohydrate derivatives but also serves as a versatile tool in bioorthogonal chemistry. nih.govnih.gov In glycochemistry, this reaction allows for the specific labeling and modification of carbohydrates, facilitating their study and application in biological systems. nih.gov The stability and specific reaction conditions of hydrazone formation make it a valuable method for creating complex glycoconjugates and other modified sugar structures. wikipedia.org

Foundational Principles of Aldehyde and Ketone Condensation with Hydrazines

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction between a carbonyl compound (an aldehyde or ketone) and hydrazine or its derivatives. libretexts.orgquimicaorganica.org The reaction is typically catalyzed by acid. nih.govquimicaorganica.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nitrogen atom of the hydrazine, acting as a nucleophile, then attacks the carbonyl carbon. nih.govquimicaorganica.org This is followed by a proton transfer from the nitrogen to the oxygen, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is then eliminated to form a C=N double bond, yielding the final hydrazone product. quimicaorganica.org This process is reversible and the rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate. nih.gov

Historical Development and Initial Investigations of D-Glucose Hydrazone Chemistry

The history of D-glucose hydrazone chemistry is intrinsically linked to the pioneering work of German chemist Emil Fischer in the late 19th century. In 1875, Fischer first prepared phenylhydrazine (B124118), a reagent that would become instrumental in his studies of carbohydrate stereochemistry. His investigations revealed that when D-glucose is treated with an excess of phenylhydrazine, it doesn't just form a simple hydrazone but proceeds to form a di-hydrazone known as an osazone (specifically, glucosazone). quora.comaklectures.com This reaction, which involves both the aldehyde group at C-1 and the adjacent hydroxyl group at C-2, was a critical breakthrough. mgcub.ac.in The formation of identical osazones from D-glucose, D-mannose, and D-fructose demonstrated that these sugars shared the same stereochemical configuration from C-3 to C-6, a key finding that helped elucidate their structures. mgcub.ac.in While much of the historical focus is on osazones, the initial step of this reaction is the formation of the simple D-glucose phenylhydrazone, which laid the groundwork for understanding the reactivity of the sugar's carbonyl group. quora.com

Structure

3D Structure

Properties

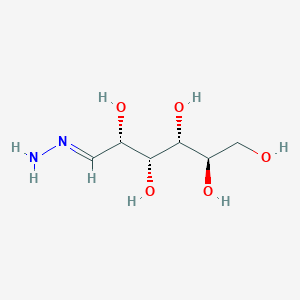

IUPAC Name |

(2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O5/c7-8-1-3(10)5(12)6(13)4(11)2-9/h1,3-6,9-13H,2,7H2/b8-1+/t3-,4+,5+,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNXMEVVZBZIAC-ZXENJKTBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=NN)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N/N)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Glucose Hydrazone and Its Derivatives

Classical Condensation Routes: Mechanism and Optimization

The foundational method for synthesizing D-glucose hydrazone involves the direct reaction between the aldehyde group of the open-chain form of D-glucose and a hydrazine (B178648) derivative. quora.com The most classic example is the reaction with phenylhydrazine (B124118). Under mild conditions, one equivalent of phenylhydrazine reacts with D-glucose to form D-glucose phenylhydrazone. mgcub.ac.in

The mechanism is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the glucose aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. However, the reaction can be complicated by the formation of osazones when an excess of phenylhydrazine is used. quora.comdoubtnut.com In this subsequent reaction, two additional molecules of phenylhydrazine react to form D-glucosazone, which involves the oxidation of the C2 hydroxyl group. doubtnut.com

The choice of solvent significantly influences the rate and outcome of hydrazone formation. The reaction is commonly performed in aqueous or alcoholic solutions. Aqueous media are advantageous for protecting-group-free syntheses, leveraging the solubility of unprotected sugars. researchgate.net Kinetic studies of hydrazone formation in aqueous buffers at a biological pH of 7.4 have been conducted to understand the reaction under physiological conditions. nih.gov

The polarity and protic nature of the solvent play a dual role. A protic solvent can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also assists in the final dehydration step. The presence of surfactants has also been shown to affect reaction rates. Both anionic (sodium lauryl sulphate, NaLS) and cationic (cetyl trimethyl ammonium (B1175870) bromide, CTAB) surfactants can increase the reaction rate at pre-micellar concentrations, though they may retard it at post-micellar concentrations. researchgate.net This effect is attributed to changes in the polarity of the medium and the adsorption of the hydrazine reactant onto the surfactant. researchgate.net

Table 1: Influence of Reaction Medium on Hydrazone Formation

| Reaction Medium | Observation | Potential Rationale |

| Aqueous Buffer (pH 7.4) | Allows for kinetic studies under physiological conditions. nih.gov | Mimics biological systems; solubility of reactants. |

| Anionic/Cationic Surfactants (Pre-micellar) | Rate acceleration observed for osazone formation. researchgate.net | Altered medium polarity; reactant adsorption on surfactant. researchgate.net |

| Anionic/Cationic Surfactants (Post-micellar) | Rate inhibition observed for osazone formation. researchgate.net | Sequestration of reactants within micelles. |

| Acetic Acid | Used as a catalyst and solvent component. researchgate.net | Provides an acidic environment to catalyze the reaction. |

Catalysis is a key strategy for optimizing the synthesis of D-glucose hydrazone, improving reaction rates and yields. Acid catalysis is the most common approach, as the reaction kinetics for hydrazone formation are generally optimal under acidic conditions, typically around pH 4.5. rsc.org The acid catalyst, such as acetic acid or hydronium, protonates the glucose's carbonyl oxygen, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the hydrazine. researchgate.netaklectures.com

Kinetic studies have shown that electron-withdrawing groups on the carbonyl component can increase reactivity, and neighboring acid/base groups can also accelerate hydrazone formation. nih.gov While these studies were not performed on D-glucose itself, the principles apply. For instance, the presence of the multiple hydroxyl groups on the glucose backbone can influence the electronic environment of the carbonyl group.

Lewis acids have also been explored as catalysts for hydrazone synthesis from various aldehydes and ketones. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective catalyst for the hydrazonation of aromatic aldehydes, shortening reaction times. mdpi.com Such catalysts could potentially be applied to D-glucose hydrazone synthesis to enhance efficiency under mild conditions.

Table 2: Catalytic Approaches for Hydrazone Synthesis

| Catalyst Type | Example | Mechanism of Enhancement |

| Brønsted Acid | Acetic Acid, Hydronium (H₃O⁺) researchgate.netaklectures.com | Protonation of the carbonyl oxygen, increasing its electrophilicity. rsc.org |

| Lewis Acid | Cerium(III) Chloride (CeCl₃·7H₂O) mdpi.com | Coordination to the carbonyl oxygen, enhancing electrophilicity. |

| General Acid/Base | Neighboring functional groups nih.gov | Intramolecular proton transfer to facilitate nucleophilic attack and dehydration. |

Chemo- and Regioselective Functionalization Strategies

Synthesizing complex derivatives of D-glucose hydrazone requires precise control over the reactivity of the multiple functional groups present in the molecule. Chemo- and regioselective strategies are employed to modify specific sites while leaving others untouched.

The hydrazone functional group itself is a versatile handle for further modification. The C=N double bond and the adjacent N-N single bond offer sites for various chemical transformations. Post-synthetic functionalization is a powerful technique where a polymer or scaffold containing a hydrazine moiety is first synthesized and then reacted with various aldehydes to introduce diverse functionalities. rsc.org This principle can be applied to D-glucose hydrazone, where the free -NH₂ group (in the case of a simple hydrazone) or the N-H group can be targeted.

The hydrazone linkage is dynamic, meaning the C=N bond can undergo exchange reactions with other aldehydes or hydrazines, a property extensively used in dynamic combinatorial chemistry. rsc.org This allows for the reversible formation of different hydrazone derivatives. Furthermore, the nitrogen atom of the hydrazone can be alkylated or acylated to introduce new substituents, providing a route to more complex and stable derivatives.

Given that D-glucose has five hydroxyl groups in addition to its aldehyde group, protecting group chemistry is indispensable for achieving selectivity. wiley-vch.de To ensure that only the aldehyde reacts to form a hydrazone without proceeding to the osazone or other side reactions, the hydroxyl groups, particularly at the C2 position, must be temporarily masked. wiley-vch.denih.gov

A variety of protecting groups are used in carbohydrate chemistry, chosen for their stability under reaction conditions and their ease of removal. nih.gov Common strategies involve:

Acetal Formation: Groups like benzylidene acetals are often used to protect the C4 and C6 diols simultaneously. wiley-vch.de

Ether Formation: Benzyl (Bn) ethers are widely used as "permanent" protecting groups for hydroxyls due to their stability in both acidic and basic conditions. They can be removed later via catalytic hydrogenation. wiley-vch.denih.gov

Silyl (B83357) Ether Formation: Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can be used for the selective protection of the primary hydroxyl group at C6 due to steric hindrance. wiley-vch.de

Ester Formation: Acetyl or benzoyl esters are common temporary protecting groups, though their removal often requires basic or acidic conditions that could affect the hydrazone moiety. nih.gov

A typical strategy would involve the protection of all hydroxyl groups, followed by the condensation reaction with a hydrazine to form the protected D-glucose hydrazone. Subsequently, the protecting groups can be selectively or completely removed to yield the desired final product. dntb.gov.ua

Table 3: Common Protecting Groups in Glucose Chemistry

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Typical Use |

| Benzyl Ether | Bn | NaH, Benzyl Bromide | Catalytic Hydrogenation (H₂, Pd/C) | Protection of multiple OH groups. wiley-vch.de |

| Benzylidene Acetal | Benzaldehyde, Lewis Acid | Mild Acidic Hydrolysis | Simultaneous protection of C4 and C6 hydroxyls. wiley-vch.de | |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Selective protection of primary OH (C6). wiley-vch.de |

| Acetyl Ester | Ac | Acetic Anhydride (B1165640), Pyridine | Mild Base (e.g., NaOMe in MeOH) | General protection of OH groups. nih.gov |

Green Chemistry Approaches in D-Glucose Hydrazone Synthesis

In line with the principles of sustainable chemistry, green methodologies for hydrazone synthesis are being developed to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents, catalysts, and energy. orientjchem.org

Key green strategies applicable to D-glucose hydrazone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. minarjournal.comresearchgate.net This technique provides rapid and uniform heating, enhancing the efficiency of the condensation reaction.

Solvent-Free Reactions: Performing the reaction under solvent-free conditions, for example, by grinding the solid reactants together, eliminates the need for potentially toxic organic solvents, simplifying workup and reducing waste. minarjournal.com

Aqueous Media: Using water as the reaction solvent is a cornerstone of green chemistry. For D-glucose hydrazone, this is particularly feasible given the water solubility of the sugar starting material. orientjchem.org

Use of Benign Catalysts: Replacing strong, corrosive acids like sulfuric acid with milder alternatives such as acetic acid or developing recyclable solid acid catalysts aligns with green chemistry principles. orientjchem.org

These methods offer environmentally and economically favorable alternatives to conventional protocols, providing high yields and purity with reduced energy consumption and waste generation. researchgate.net

Table 4: Comparison of Synthetic Approaches for Hydrazones

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Organic solvents (e.g., ethanol, methanol) | Water, solvent-free conditions. orientjchem.orgminarjournal.com |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Mild acids (e.g., Acetic Acid), no catalyst. orientjchem.org |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation. minarjournal.comresearchgate.net |

| Reaction Time | Hours researchgate.net | Minutes to seconds. minarjournal.comresearchgate.net |

| Workup | Often requires extraction and chromatography | Simple filtration and recrystallization. minarjournal.com |

| Waste Generation | High (solvent, catalyst waste) | Minimal |

Solvent-Free and Aqueous Reaction Media Considerations

The choice of reaction medium is a cornerstone of sustainable synthesis. Moving away from conventional organic solvents to solvent-free conditions or aqueous media addresses major environmental and safety concerns. orientjchem.org D-glucose, with its high solubility in water, is an ideal substrate for such green approaches.

Solvent-free synthesis represents a highly efficient approach, often involving techniques like grinding, ball-milling, or microwave irradiation to facilitate the reaction between the sugar and the hydrazine derivative. researchgate.netminarjournal.com These mechanochemical methods provide the necessary energy for the reaction to proceed without a bulk solvent phase, leading to reduced waste, easier product isolation, and often, shorter reaction times and higher yields. researchgate.net For instance, the condensation of various aldehydes and ketones with hydrazines has been successfully achieved in quantitative yields using ball-milling, completely eliminating the need for solvents. researchgate.net Another solvent-free approach involves heating the reactants together, sometimes with a solid catalyst, to initiate the condensation.

Aqueous media offers a safe, non-toxic, and inexpensive alternative for hydrazone synthesis. organic-chemistry.orgorganic-chemistry.org The reaction between D-glucose and a hydrazine derivative in water takes advantage of the equilibrium between the cyclic hemiacetal forms of the sugar and its open-chain aldehyde form, which is the reactive species. vedantu.com The synthesis is typically a straightforward condensation reaction. Recent developments have focused on performing these reactions in water without the need for traditional acid catalysts, further enhancing the green credentials of the process. orientjchem.org One-pot, three-component reactions in an aqueous environment have also been developed to synthesize acyl hydrazones efficiently under transition-metal-catalyst-free conditions. organic-chemistry.org

| Method | Substrates | Conditions | Key Findings | Reference |

| Solvent-Free (Ultrasonic) | Aromatic hydrazines, aldehydes, ketones | MgO nanoparticles, ultrasonic irradiation | Provides clean reaction, non-acidic conditions, and high productivity. | researchgate.net |

| Solvent-Free (Microwave) | Ethyl hippurate, various carbaldehydes | Microwave irradiation, solvent-free | A rapid, efficient route for synthesizing novel hippuric hydrazones. | minarjournal.com |

| Solvent-Free (Ball-Milling) | Carbonyl compounds, protected hydrazines | Equimolar amounts, ball-mill | Quantitative yields of hydrazones were achieved without any solvent. | researchgate.net |

| Aqueous Medium | Activated amides, hydrazine, carbonyls | Water, 25°C, catalyst-free | Efficient, mild method for one-pot synthesis of acyl hydrazones. | organic-chemistry.org |

| Aqueous Medium (Electrooxidation) | Benzylic C(sp³)-H compounds, hydrazides | NaCl as electrolyte, aqueous media | Avoids hazardous metal catalysts and external oxidants, providing good efficiency. | organic-chemistry.org |

Sustainable Catalysis in Hydrazone Formation

Sustainable catalysis in the context of D-glucose hydrazone formation focuses on using catalysts that are non-toxic, recyclable, and highly efficient, minimizing waste and energy input. This aligns with the broader goals of green chemistry to develop cleaner and more economical synthetic routes. orientjchem.org

The classic synthesis of hydrazones often involves acid catalysis. A sustainable approach replaces strong, corrosive mineral acids like sulfuric acid with milder catalysts such as acetic acid or employs heterogeneous catalysts that can be easily recovered and reused. orientjchem.org For example, magnesium oxide (MgO) nanoparticles have been demonstrated as a promising and efficient heterogeneous catalyst for hydrazone synthesis under solvent-free conditions, offering advantages like easy separation from the reaction mixture and potential for recycling. researchgate.net

Catalyst-free methods are the most ideal from a sustainability perspective. As mentioned, techniques like microwave irradiation or mechanochemical synthesis via ball-milling can often proceed efficiently without any catalyst, driven by the physical energy input. researchgate.netminarjournal.com Furthermore, electro-oxidation represents an innovative catalytic strategy that avoids the use of metal catalysts and chemical oxidants altogether, using electricity as a clean reagent in aqueous media. organic-chemistry.org

In the specific case of D-glucose, its reaction with phenylhydrazine to form D-glucose phenylhydrazone is the first step in the well-known osazone formation. mgcub.ac.in This initial condensation can be performed under mild conditions and serves as a foundational example of hydrazone formation from a reducing sugar. wikipedia.org Applying modern sustainable catalytic principles to this classic reaction could involve using recyclable solid acid catalysts or performing the reaction in an aqueous medium with minimal catalytic additives to improve its environmental profile. The development of biocatalytic approaches, using engineered enzymes like hydrazone reductases (HRED), also presents a frontier in sustainable synthesis, offering high stereocontrol under mild, aqueous conditions, though this is more relevant for the reduction of hydrazones to hydrazines. nih.gov

| Catalytic Approach | Catalyst Example | Reaction Environment | Advantages | Reference |

| Heterogeneous Catalysis | Magnesium Oxide (MgO) nanoparticles | Solvent-free, ultrasonic | Recyclable, non-acidic, efficient, clean reaction conditions. | researchgate.net |

| Electrocatalysis | None (uses electricity) | Aqueous media with NaCl electrolyte | Avoids metal catalysts and external oxidants; suitable for gram-scale synthesis. | organic-chemistry.org |

| Green Acid Catalysis | Acetic Acid | Aqueous media | Eliminates the use of corrosive and hazardous concentrated sulfuric acid. | orientjchem.org |

| Catalyst-Free | None (uses physical energy) | Solvent-free (microwave or ball-mill) | Eliminates catalyst cost, separation, and disposal; high efficiency. | researchgate.netminarjournal.com |

Advanced Structural Elucidation and Conformational Analysis of D Glucose Hydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For D-glucose hydrazone, a suite of NMR experiments provides comprehensive insights into its atomic connectivity, stereochemistry, and dynamic behavior.

One-dimensional ¹H and ¹³C NMR spectra provide the primary information for structural assignment by identifying the chemical environments of all hydrogen and carbon atoms in the molecule. In D-glucose hydrazone, the open-chain structure gives rise to a distinct set of signals compared to the cyclic hemiacetal forms of D-glucose.

The ¹H NMR spectrum is characterized by signals corresponding to the sugar backbone protons (H-2 to H-6), the newly formed imine proton (H-1, -CH=N-), and the protons of the terminal hydrazino group (-NH₂). The protons of the polyol chain (H-2 through H-6) typically resonate in a complex, overlapping region between 3.2 and 4.1 ppm. The imine proton (H-1) is expected to appear further downfield due to the deshielding effect of the C=N double bond.

The ¹³C NMR spectrum complements the proton data, showing six distinct carbon signals. The C-1 carbon, part of the imine group, is significantly shifted downfield. The remaining carbons of the sugar backbone (C-2 to C-6) resonate in the typical carbohydrate region. While specific, fully assigned literature data for the parent D-glucose hydrazone is scarce, data from closely related sugar hydrazone derivatives confirm these general assignments. For example, in aldehydo-sugar (7-ethyl-8-theophyllinyl)hydrazones, the sugar chain protons appear in a broad signal between δ = 3.20-4.06 ppm in DMSO-d₆. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for D-Glucose Hydrazone Note: This table is illustrative, based on typical chemical shift values for similar structures, as a complete, assigned dataset for the parent compound is not readily available in published literature.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | ~7.5 (d) | ~150.0 |

| C-2 | ~4.0 (m) | ~72.5 |

| C-3 | ~3.6 (m) | ~73.8 |

| C-4 | ~3.5 (m) | ~70.5 |

| C-5 | ~3.8 (m) | ~71.9 |

| C-6 | ~3.7 (m) | ~63.2 |

| -NH₂ | Broad singlet | - |

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For D-glucose hydrazone, a COSY spectrum would allow for a sequential "walk" along the carbon chain, tracing the connectivity from H-1 to H-2, H-2 to H-3, and so on, to H-6, resolving the ambiguities from the overlapping 1D spectrum. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It provides a clear map of all C-H one-bond connectivities, confirming the assignment of each carbon atom in the sugar chain based on the previously assigned proton signals. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the preferred three-dimensional conformation of the flexible acyclic molecule in solution. Cross-peaks between non-adjacent protons can reveal specific spatial arrangements and rotational preferences around the C-C bonds.

The acyclic structure of D-glucose hydrazone possesses significant conformational flexibility due to rotation around the C-C, C-O, and C-N single bonds. Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating these conformational equilibria and the energy barriers associated with them.

X-ray Crystallography: Single Crystal Diffraction Analysis

While a crystal structure for D-glucose hydrazone itself is not available in the crystallographic databases, the structure of the closely related D-gluconic acid hydrazide provides an excellent model for the conformation of the carbon backbone. nih.gov In the crystal structure of D-gluconic acid hydrazide, the six-carbon chain adopts a bent, zigzag conformation. nih.gov This arrangement minimizes steric hindrance between adjacent hydroxyl groups. It is highly probable that the polyol chain of D-glucose hydrazone would adopt a similar extended, non-linear conformation in the solid state to optimize intramolecular and intermolecular interactions. The geometry around the C=N double bond is expected to be planar.

Table 2: Selected Geometric Parameters for D-Gluconic Acid Hydrazide (as a model for the D-Glucose Hydrazone backbone) Source: Data derived from crystallographic analysis of D-gluconic acid hydrazide. nih.gov

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | ~1.35 |

| N-N Bond Length (Å) | ~1.41 |

| C1-C2-C3-C4 Torsion Angle (°) | -175.7 |

| C2-C3-C4-C5 Torsion Angle (°) | -177.0 |

| C3-C4-C5-C6 Torsion Angle (°) | -170.8 |

The crystal packing of D-glucose hydrazone would be dominated by an extensive network of intermolecular hydrogen bonds. The molecule contains numerous hydrogen bond donors (the five hydroxyl -OH groups and the -NH₂ group) and acceptors (the five oxygen atoms and the two nitrogen atoms). This abundance of functional groups allows for the formation of a complex and robust three-dimensional hydrogen-bonding network. nih.govmdpi.com

In the crystal lattice of D-gluconic acid hydrazide, a large number of hydrogen bonds are observed, linking the molecules into a stable structure. nih.gov Similarly, for D-glucose hydrazone, these interactions would dictate the molecular packing, likely leading to the formation of layered or channeled structures where hydrophilic regions rich in hydroxyl and hydrazone groups interact extensively. mdpi.comnih.gov The precise arrangement would maximize the number of favorable hydrogen-bonding interactions, resulting in a densely packed and stable crystalline solid.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of D-glucose hydrazone. The resulting spectra are unique molecular fingerprints, providing detailed information on the compound's functional groups, bonding arrangements, and higher-order structures such as hydrogen bonding networks.

The vibrational spectrum of D-glucose hydrazone is a composite of the vibrations originating from the glucose polyol backbone and the hydrazone functional group (-CH=N-NH₂). The interpretation of these spectra allows for the identification of key structural motifs.

O-H and N-H Stretching Region: A prominent, broad absorption band is typically observed in the IR spectrum between 3200 and 3500 cm⁻¹. This band arises from the overlapping stretching vibrations of the multiple hydroxyl (O-H) groups of the glucose moiety and the amine (N-H) groups of the hydrazone head. docbrown.info The significant broadening of this band is a direct consequence of extensive intermolecular and intramolecular hydrogen bonding.

C-H Stretching Region: Absorptions corresponding to the stretching vibrations of aliphatic C-H bonds in the glucose backbone are found in the 2800–3000 cm⁻¹ region. docbrown.info

C=N and N-H Bending Region: The C=N (imine) stretching vibration is a key marker for the hydrazone functional group and typically appears in the 1590–1650 cm⁻¹ range. researchgate.net This band can sometimes be of weak to medium intensity. Overlapping in this region is the N-H bending (scissoring) vibration of the -NH₂ group, which also occurs around 1600 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands arising from C-O stretching, O-H bending, and C-C stretching vibrations of the sugar skeleton. researchgate.net This region is highly characteristic of the specific stereochemistry of the molecule. The C-O stretching vibrations, in particular, produce strong bands between 1000 and 1200 cm⁻¹. docbrown.inforesearchgate.net

Table 1: Characteristic Vibrational Frequencies for D-Glucose Hydrazone

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity |

| O-H (alcohol) | Stretching | 3200–3500 | Strong, Broad |

| N-H (amine) | Stretching | 3200–3400 | Medium, Broad |

| C-H (alkane) | Stretching | 2800–3000 | Medium |

| C=N (imine) | Stretching | 1590–1650 | Medium to Weak |

| N-H (amine) | Bending | 1580–1620 | Medium |

| C-O (alcohol) | Stretching | 1000–1200 | Strong |

The extensive network of hydrogen bond donors (O-H, N-H) and acceptors (O, N) in D-glucose hydrazone profoundly influences its vibrational spectra and structural dynamics. The position and shape of the O-H and N-H stretching bands are particularly sensitive to the strength and nature of these hydrogen bonds. mdpi.com Stronger hydrogen bonding typically causes a shift to lower frequencies (a red shift) and significant band broadening, as observed in the 3200–3500 cm⁻¹ region.

Furthermore, vibrational spectroscopy can be used to investigate the potential for tautomerism in D-glucose hydrazone. In solution, sugar hydrazones can exist in a complex equilibrium between the open-chain hydrazone form and a cyclic hydrazino-pyranose structure. This ring-chain tautomerism would be reflected in the vibrational spectrum; the cyclic form would lack the characteristic C=N imine bond, leading to the disappearance or significant reduction of the band around 1600 cm⁻¹.

Another potential equilibrium is the hydrazone-azo tautomerism. While typically favoring the hydrazone form, the presence of the azo tautomer (-CH₂-N=N-H) under certain conditions could be identified by the appearance of a characteristic N=N stretching vibration (typically 1400-1500 cm⁻¹, often weak in IR but stronger in Raman) and the disappearance of the C=N and N-H bands of the hydrazone. nih.govresearchgate.net Raman spectroscopy is particularly well-suited for studying aqueous solutions of sugars and can provide complementary information to IR, especially for symmetric vibrations like C-C, C=C, and N=N bonds. nih.govmetrohm.com

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for the structural elucidation of D-glucose hydrazone, providing precise information on its molecular weight and elemental composition, and offering insights into its structure through controlled fragmentation. The formation of the hydrazone derivative from D-glucose enhances its ionization efficiency for MS analysis. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which is crucial for the unambiguous determination of its elemental composition. For D-glucose hydrazone, HRMS can readily confirm the molecular formula C₆H₁₄N₂O₅. This high precision allows differentiation from any other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

In typical soft ionization techniques like electrospray ionization (ESI), D-glucose hydrazone is often observed as protonated or adducted species. The most common ions include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.

Table 2: HRMS Data for D-Glucose Hydrazone (C₆H₁₄N₂O₅)

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₆H₁₄N₂O₅ | 194.0903 |

| [M+H]⁺ | C₆H₁₅N₂O₅⁺ | 195.0975 |

| [M+Na]⁺ | C₆H₁₄N₂NaO₅⁺ | 217.0794 |

| [M+K]⁺ | C₆H₁₄N₂KO₅⁺ | 233.0534 |

Tandem mass spectrometry (MS/MS) is employed to deduce structural features by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion of D-glucose hydrazone) and analyzing the resulting product ions. The fragmentation pattern is a combination of cleavages characteristic of the sugar moiety and the hydrazone group.

The fragmentation of the glucose backbone typically proceeds through a series of neutral losses of water (H₂O, 18.01 Da) and formaldehyde (B43269) (CH₂O, 30.01 Da) from the protonated parent molecule. nih.govnih.gov Cross-ring cleavages of the carbohydrate chain are also common, yielding characteristic fragment ions that help elucidate the core sugar structure. researchgate.netyoutube.com

In addition to these sugar-specific fragmentations, cleavages associated with the hydrazone group are expected. These can include the neutral loss of ammonia (B1221849) (NH₃, 17.03 Da) or cleavage of the N-N bond. The combination of these fragmentation pathways provides a detailed structural fingerprint of the molecule.

Table 3: Predicted Key MS/MS Fragment Ions for Protonated D-Glucose Hydrazone ([M+H]⁺, m/z 195.0975)

| Product Ion m/z (Theoretical) | Neutral Loss | Proposed Fragmentation Pathway |

| 178.0706 | NH₃ | Loss of ammonia from the hydrazone group |

| 177.0869 | H₂O | Dehydration from the glucose moiety |

| 165.0869 | CH₂O | Loss of formaldehyde from the glucose backbone |

| 159.0764 | 2H₂O | Sequential loss of two water molecules |

| 147.0764 | CH₂O + H₂O | Combined loss of formaldehyde and water |

| 135.0448 | C₂H₄O₂ | Cross-ring cleavage of the sugar chain |

| 121.0651 | C₂H₄O₂ + H₂O | Cross-ring cleavage followed by dehydration |

| 103.0546 | C₃H₆O₃ | Cleavage of the C3-C4 bond of the sugar chain |

Chemical Reactivity, Transformation, and Mechanistic Studies of D Glucose Hydrazone

Hydrolysis and Reversibility of Hydrazone Formation

The formation of D-glucose hydrazone from D-glucose and hydrazine (B178648) is a reversible condensation reaction. nih.gov This reversibility is a key characteristic of hydrazones and is significantly influenced by the surrounding chemical environment, particularly the pH of the solution. nih.govresearchgate.net The susceptibility of hydrazones to hydrolysis means that in aqueous media, an equilibrium exists between the hydrazone, and its parent aldehyde or ketone and hydrazine. wikipedia.org

The stability of the hydrazone linkage is crucial in its application in various fields, including bioconjugation and drug delivery. While the reversibility can be a desirable feature for controlled release mechanisms, in other applications, a more stable linkage is preferred. nih.gov Generally, hydrazones are more susceptible to hydrolysis compared to oximes. wikipedia.org

The kinetics of both the formation and hydrolysis of hydrazones are highly dependent on the pH of the medium. researchgate.netrsc.org The rate-limiting step for hydrazone formation at neutral pH is typically the dehydration of the tetrahedral intermediate. nih.gov Kinetic studies on the formation of D-glucose phenylhydrazone have been a subject of interest to understand the reaction mechanism. acs.org

The hydrolysis of hydrazones is catalyzed by acid. nih.gov In mildly acidic aqueous solutions, the hydrazone linkage is prone to cleavage, shifting the equilibrium back towards the starting materials, D-glucose and hydrazine. nih.gov Conversely, the stability of the hydrazone bond can be enhanced under neutral or basic conditions. The rate of hydrolysis can be influenced by the electronic properties of the substituents on both the carbonyl and hydrazine moieties. Electron-withdrawing groups can increase the susceptibility of the hydrazone to hydrolysis. researchgate.net

Kinetic studies have shown that the formation of hydrazones can be accelerated by the presence of neighboring acid/base groups, which can facilitate intramolecular proton transfer during the reaction. nih.gov While specific kinetic data for the hydrolysis of D-glucose hydrazone is not extensively detailed in readily available literature, the general principles of hydrazone chemistry suggest that the rate of hydrolysis will be significantly faster at lower pH values.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

D-glucose hydrazone serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The ability of the hydrazone moiety to participate in cyclization reactions is a cornerstone of its synthetic utility. These reactions often lead to the formation of stable five- and six-membered ring systems, which are prevalent scaffolds in many biologically active molecules.

The general strategy involves the reaction of the hydrazone with a suitable bifunctional reagent, leading to an intramolecular cyclization and the formation of the desired heterocyclic ring. The sugar portion of the molecule can be retained in the final product, leading to the synthesis of novel C-glycosyl heterocyclic derivatives.

Pyrazoline and pyrazole (B372694) derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazoles from hydrazones is a well-established transformation. nih.gov One common method involves the reaction of a hydrazone with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org

The formation of pyrazolines from hydrazones can proceed through the reaction with α,β-unsaturated carbonyl compounds. The proposed mechanism often involves the initial formation of a vinyl ketone, which then reacts with the hydrazine to form a hydrazone intermediate that subsequently cyclizes to the pyrazoline ring. rsc.org Copper-catalyzed oxidative coupling reactions of hydrazones with electron-deficient olefins have also been reported for the synthesis of pyrazole derivatives. nih.gov

Starting from D-glucose hydrazone, it is conceivable that reaction with appropriate three-carbon synthons could lead to the formation of glycosyl pyrazoline or pyrazole derivatives. These reactions would typically be carried out in a suitable solvent and may require a catalyst to facilitate the cyclization.

Oxadiazoles , specifically the 1,3,4-oxadiazole (B1194373) isomers, can be synthesized from N-acyl hydrazones through oxidative cyclization. nih.gov This transformation can be achieved using various oxidizing agents. researchgate.netjournalagent.com An electrochemical approach for the synthesis of 1,3,4-oxadiazoles from N-acyl hydrazones has also been developed, offering a milder alternative to chemical oxidants. d-nb.info To utilize D-glucose hydrazone for the synthesis of a 1,3,4-oxadiazole, it would first need to be acylated to form the corresponding N-acyl hydrazone. This intermediate could then be subjected to oxidative cyclization conditions.

Triazoles , which are five-membered rings with three nitrogen atoms, can also be synthesized from sugar-derived precursors. The synthesis of C-glycosyl 1,2,4-triazoles has been reported starting from C-glycosyl formamidrazones. researchgate.netnih.gov While not directly starting from D-glucose hydrazone, these methods highlight the utility of sugar-derived hydrazone-like structures in the synthesis of triazoles. The synthesis of hydrazone derivatives containing a 1,2,3-triazole moiety has also been described, indicating the compatibility of these two heterocyclic systems. eurekaselect.com The formation of C-glycosyl-bis-1,2,3-triazole derivatives has been achieved through a copper-catalyzed microwave-assisted method, starting from a D-glucal-derived mesylate. nih.gov

The reactivity of hydrazones extends to the synthesis of other nitrogen-containing heterocycles. researchgate.net For instance, the cyclization of hydrazones can be employed to construct pyridazine (B1198779) and tetrazine ring systems. The specific heterocyclic scaffold formed depends on the nature of the cyclizing agent and the reaction conditions employed. The versatility of the hydrazone functional group makes it a key synthon in the construction of a diverse range of heterocyclic structures. researchgate.net

Reduction and Oxidation Reactions of the Hydrazone Linkage

The carbon-nitrogen double bond of the hydrazone linkage in D-glucose hydrazone is susceptible to both reduction and oxidation reactions, providing pathways to further functionalize the molecule.

Reduction of the C=N bond in hydrazones leads to the formation of the corresponding hydrazine derivatives. wikipedia.org This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. rug.nl This transformation converts the sp²-hybridized carbon of the hydrazone to an sp³-hybridized carbon, saturating the linkage.

Oxidation of the hydrazone linkage can lead to several different products depending on the oxidant and reaction conditions. Mild oxidation of hydrazones can yield diazo compounds. acs.org Electrochemical oxidation of hydrazones has been shown to be an effective method for this transformation. acs.orgbeilstein-journals.orgacs.org Ozonolysis of sugar hydrazones provides a method for the preparation of aldehydo sugars and sugar acids. acs.org

A well-known oxidation reaction involving sugar hydrazones is the formation of osazones. libretexts.org In this reaction, which typically uses an excess of phenylhydrazine (B124118), the hydrazone is formed at the C1 position, and the adjacent hydroxyl group at the C2 position is oxidized to a carbonyl group, which then reacts with another equivalent of phenylhydrazine. pressbooks.pubalmerja.comalmerja.com This results in a bis-phenylhydrazone derivative. While this reaction involves oxidation, it is important to note that it is the C2 hydroxyl group that is oxidized, not directly the initial C=N bond of the hydrazone.

| Reaction Type | Reagents/Conditions | Product Type |

| Hydrolysis | Acidic aqueous solution | D-glucose and hydrazine |

| Cyclization | 1,3-Dicarbonyl compounds | Pyrazole derivatives |

| Cyclization | α,β-Unsaturated carbonyls | Pyrazoline derivatives |

| Cyclization | Acylation followed by oxidation | 1,3,4-Oxadiazole derivatives |

| Reduction | Sodium borohydride, Catalytic hydrogenation | Hydrazine derivatives |

| Oxidation | Mild oxidants, Electrochemical oxidation | Diazo compounds |

| Oxidation | Ozone | Aldehydo sugars, Sugar acids |

| Oxidation | Excess phenylhydrazine | Osazones |

Catalytic Hydrogenation and Hydride Reduction

The hydrazone functional group in D-glucose hydrazone is susceptible to reduction through both catalytic hydrogenation and the use of hydride reagents. These reactions typically target the carbon-nitrogen double bond (C=N).

Catalytic Hydrogenation: Catalytic hydrogenation involves the reaction of the hydrazone with hydrogen gas (H₂) in the presence of a metal catalyst. This process reduces the C=N double bond to a carbon-nitrogen single bond, yielding a substituted hydrazine. Common catalysts employed for the hydrogenation of carbonyls and their derivatives, such as those used for D-glucose itself, are often effective. These include ruthenium (Ru), nickel (Ni), and palladium (Pd) supported on materials like activated carbon (C) or hypercrosslinked polystyrene. wseas.orgaidic.it The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high selectivity and yield. scirp.org For instance, studies on D-glucose hydrogenation to D-sorbitol have utilized ruthenium on a carbon support (Ru/C) under mild temperatures (343–383 K) and pressures (0.5–2 MPa). scirp.org Similar conditions are applicable for the reduction of the hydrazone derivative. The general transformation involves the addition of two hydrogen atoms across the double bond.

Hydride Reduction: Hydride reducing agents provide a source of hydride ions (H⁻) that act as nucleophiles, attacking the electrophilic carbon of the hydrazone's C=N bond. libretexts.org Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of the hydride to the carbonyl-derived carbon, forming an intermediate that is subsequently protonated (often by the solvent or during a workup step) to give the final reduced product, the corresponding 1-substituted hydrazine. libretexts.org Sodium cyanoborohydride (NaBH₃CN) is another, milder reagent that can be used for the reduction of hydrazones. researchgate.net The choice of reagent and reaction conditions depends on the presence of other functional groups in the molecule. NaBH₄ is generally more selective and can be used in protic solvents like methanol (B129727) or ethanol, whereas LiAlH₄ is much more reactive and requires anhydrous, aprotic solvents. libretexts.org

| Reduction Method | Reagent/Catalyst | Typical Conditions | Product Type |

|---|---|---|---|

| Catalytic Hydrogenation | Ru/C, Raney Ni, Pd/C | H₂ gas, Elevated pressure/temperature | Substituted hydrazine |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent | Substituted hydrazine |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF solvent | Substituted hydrazine |

| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH, Methanol solvent | Substituted hydrazine |

Oxidative Transformations and Osazone Formation

One of the most significant reactions of D-glucose hydrazone, particularly D-glucose phenylhydrazone, is its oxidative transformation into a class of carbohydrate derivatives known as osazones. wikipedia.org This reaction, first developed by Emil Fischer, is a hallmark in classical carbohydrate chemistry. wikipedia.org

The formation of glucosazone (the specific osazone from glucose) occurs when D-glucose is treated with an excess of phenylhydrazine, typically three equivalents, at boiling temperatures. wikipedia.orgaklectures.comdoubtnut.com The reaction is not merely a condensation at the C1 position; it also involves an oxidation at the adjacent C2 carbon.

The process begins with the initial formation of D-glucose phenylhydrazone from one equivalent of phenylhydrazine. mgcub.ac.in The subsequent steps, which convert the phenylhydrazone to the osazone, involve the remaining two equivalents of phenylhydrazine. mgcub.ac.in One of these phenylhydrazine molecules acts as an oxidizing agent, oxidizing the hydroxyl group at the C2 position to a carbonyl group, and is itself reduced to aniline (B41778) and ammonia (B1221849). doubtnut.com The newly formed carbonyl group at C2 then reacts with the third molecule of phenylhydrazine to form a second hydrazone linkage.

Mechanistic Insights: The precise mechanism of osazone formation has been a subject of study, with several proposals put forth.

Fischer's Mechanism: Emil Fischer proposed an early mechanism involving the initial phenylhydrazone formation, followed by an unspecified oxidation of the C2-OH group by a second equivalent of phenylhydrazine to form a keto-intermediate. This intermediate then condenses with a third equivalent of phenylhydrazine to yield the osazone.

Weygand's Mechanisms: Based on isotopic labeling studies, Weygand proposed more detailed mechanisms.

Mechanism A: This pathway suggests a concerted process where the phenylhydrazone's N-N bond breaks to form aniline while simultaneously oxidizing the C2 alcohol. The resulting α-imino ketone intermediate then reacts with another molecule of phenylhydrazine to give the osazone and ammonia.

Mechanism B (Amadori Rearrangement): This mechanism involves the tautomerization of the initial D-glucose phenylhydrazone to an enol form, which then undergoes an Amadori-type rearrangement. This rearranged intermediate is subsequently oxidized by a second equivalent of phenylhydrazine, and the resulting product condenses with a third equivalent to form the final osazone.

The formation of the same osazone from D-glucose, D-mannose, and D-fructose is a key diagnostic feature of this reaction, as it demonstrates that the stereochemistry at C3, C4, and C5 is identical for these sugars. mgcub.ac.in The reaction effectively destroys the stereocenter at C2.

| Mechanism | Proposer | Key Intermediate/Step | Role of 2nd Phenylhydrazine Equivalent |

|---|---|---|---|

| Fischer Mechanism | Emil Fischer | α-keto-hydrazone | Oxidizing agent |

| Weygand Mechanism A | Weygand | α-imino-ketone | Oxidizing agent (concerted step) |

| Weygand Mechanism B | Weygand | Amadori rearrangement product | Oxidizing agent |

Condensation Reactions with Carbonyl Compounds and Other Electrophiles

The D-glucose hydrazone molecule possesses a nucleophilic primary amine (-NH₂) group as part of the hydrazine moiety, making it reactive toward various electrophiles, most notably carbonyl compounds. This reactivity is the basis for condensation reactions. ebsco.com

When D-glucose hydrazone reacts with an aldehyde or a ketone, a condensation reaction can occur between the terminal -NH₂ group of the hydrazone and the carbonyl group (C=O) of the other reactant. researchgate.netresearchgate.net This reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazone attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of a new carbon-nitrogen double bond, yielding an azine derivative. researchgate.net These reactions are often catalyzed by a small amount of acid. researchgate.net

The general reaction is: D-Glucose-CH=N-NH₂ + R₂C=O ⇌ D-Glucose-CH=N-N=CR₂ + H₂O

This reactivity allows for the synthesis of more complex structures by linking the D-glucose hydrazone framework to other molecules containing carbonyl groups. The specific properties of the resulting azine would depend on the nature of the 'R' groups attached to the carbonyl compound.

Beyond simple aldehydes and ketones, the nucleophilic nitrogen of D-glucose hydrazone can also react with other electrophilic centers. This includes acyl halides or acid anhydrides, which would lead to acylation at the terminal nitrogen, forming a more complex hydrazide derivative. The reactivity is analogous to that of other primary amines and hydrazines in organic synthesis.

Rearrangement Reactions Involving the D-Glucose Hydrazone Framework

The D-glucose hydrazone framework is not static and can undergo significant intramolecular rearrangements, particularly under the conditions of osazone formation. The most notable of these is the Amadori rearrangement, which is a key feature of the Weygand mechanism for osazone formation.

The Amadori rearrangement, in this context, involves the isomerization of the initial D-glucose phenylhydrazone. The reaction is understood to proceed through an enolization and tautomerization sequence. The D-glucose phenylhydrazone, which is an N-substituted glycosylamine, rearranges to form a 1-amino-1-deoxy-2-ketose derivative. This transformation effectively moves the double bond and results in the oxidation of the C2 hydroxyl group, facilitated by the hydrazone structure. doubtnut.com

The key steps of the rearrangement within the osazone formation pathway are:

Tautomerization: The initial phenylhydrazone undergoes tautomerization to an enediol-like intermediate.

Proton Shift: A proton shift leads to the formation of the rearranged product, which is an isomer of the starting hydrazone.

This rearrangement is crucial as it provides a pathway for the oxidation of the C2 position without the need for an external oxidizing agent in the initial phase, instead utilizing the internal redox capabilities of the molecule and the phenylhydrazine reagent in subsequent steps. This rearrangement is a fundamental transformation of the D-glucose hydrazone structure itself, leading to a more stable keto-imine intermediate that is a precursor to the final osazone product. doubtnut.com

Derivatization and Functionalization Strategies for Expanding D Glucose Hydrazone Chemical Space

Orthogonal Functionalization and Click Chemistry Integration

The strategic integration of orthogonal functionalization and click chemistry offers powerful methodologies for expanding the chemical diversity and applicability of D-glucose hydrazone derivatives. Click chemistry, characterized by its modularity, high yield, selectivity, and mild reaction conditions, enables the efficient conjugation of molecules acs.orgnih.govalliedacademies.org. Orthogonal functionalization complements this by allowing for the selective introduction of reactive handles onto a molecular scaffold, facilitating subsequent controlled modifications without interfering with other functional groups nih.govacs.org. For D-glucose hydrazones, these combined approaches are instrumental in creating novel conjugates for applications ranging from glycobiology and materials science to diagnostics and therapeutics.

Strategies for Orthogonal Functionalization of D-Glucose Hydrazone Scaffolds

The inherent structure of D-glucose, with its multiple hydroxyl groups, provides fertile ground for selective chemical modifications. Orthogonal functionalization strategies aim to introduce specific reactive moieties, commonly referred to as "click handles" (such as alkynes, azides, or thiols), onto the D-glucose hydrazone scaffold or its precursors. This selective introduction ensures that these handles can participate in subsequent click reactions independently of other functionalities.

Pre-functionalization of Glucose Moiety: A primary strategy involves the synthesis of glucose derivatives that are pre-functionalized with click-compatible groups. For instance, glucose hydroxyl groups can be selectively derivatized via etherification or esterification to introduce alkyne or azide (B81097) functionalities nih.govresearchgate.netmdpi.com. These functionalized glucose units can then be reacted with appropriate hydrazine (B178648) derivatives to form D-glucose hydrazones that already possess a click handle. This approach allows for precise control over the position and type of functionalization on the sugar ring.

Pre-functionalization of Hydrazine Moiety: Conversely, click handles can be incorporated into the hydrazine precursor before the hydrazone linkage is formed. This yields D-glucose hydrazones functionalized through the nitrogen atoms of the hydrazone linkage, offering another avenue for diversification.

Dual Pre-functionalization: Advanced strategies may involve functionalizing both the glucose precursor and the hydrazine precursor with different click handles. This results in D-glucose hydrazone derivatives equipped with multiple, distinct reactive sites, enabling sequential or multiplexed click chemistry applications.

Post-formation Functionalization: While less commonly reported for D-glucose hydrazones specifically, orthogonal functionalization can also occur on a pre-formed D-glucose hydrazone. This would involve selectively modifying the remaining hydroxyl groups on the glucose ring or potentially the hydrazone nitrogen atoms using regioselective reactions or protecting group chemistry.

Integration with Click Chemistry

Once click handles are strategically incorporated into the D-glucose hydrazone framework, they can be leveraged in highly efficient and specific click reactions.

Utilizing Introduced Handles: The most prevalent click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are widely employed. CuAAC, for example, efficiently forms a stable 1,2,3-triazole linkage between an azide and an alkyne, often catalyzed by copper(I) ions in the presence of a reducing agent like ascorbic acid researchgate.netrsc.org. SPAAC, a copper-free variant, utilizes strained alkynes (e.g., cyclooctynes) to react with azides, offering enhanced biocompatibility by avoiding metal catalysts rsc.org. These reactions enable the precise attachment of various molecular payloads, including fluorescent probes, peptides, proteins, polymers, or nanoparticles, to the D-glucose hydrazone scaffold nih.govmdpi.com. For example, an alkyne-functionalized D-glucose hydrazone can be reacted with an azide-bearing fluorophore via CuAAC to generate a fluorescently labeled glycan probe for biological studies.

Hydrazone Formation as a Click-like Reaction: The formation of the hydrazone linkage itself, through the condensation of a carbonyl group with a hydrazine or hydrazide, is recognized as a versatile and bioorthogonal conjugation strategy. This reaction is often categorized as "click-like" due to its mild reaction conditions, high stability of the resulting linkage, and its utility in bioconjugation acs.orgresearchgate.netnih.govmdpi.com. This inherent reactivity can be integrated into a broader click chemistry strategy. For instance, a glucose derivative bearing an azide can be reacted with a hydrazine to form an azido-D-glucose hydrazone, which can then participate in a subsequent SPAAC reaction. Alternatively, the hydrazone linkage can serve as a stable conjugation point, while other functional groups on the molecule are utilized for further click modifications.

Research Findings and Examples

Research has demonstrated the successful functionalization of glucose derivatives with click handles, which are subsequently employed in various conjugation strategies. For example, glucose units have been modified to incorporate azido-alkyne monomers, enabling their use in CuAAC reactions for the synthesis of clicked polyglucose or for functionalizing surfaces like graphene nih.govmdpi.com. Studies have also highlighted the utility of hydrazone and oxime formations as robust conjugation methods in bioconjugation, facilitating the attachment of labels or biomolecules to carbohydrate scaffolds under mild, bioorthogonal conditions acs.orgresearchgate.netnih.govmdpi.com. The ability to selectively functionalize glucose hydroxyls allows for the precise introduction of specific click handles, which can then be reacted orthogonally. This dual approach—orthogonal functionalization of the glucose scaffold and integration with click chemistry—significantly broadens the scope of D-glucose hydrazone derivatives for diverse applications in chemical biology and materials science.

Table 1: Strategies for Orthogonal Functionalization and Click Chemistry Integration of D-Glucose Hydrazones

| Strategy Type | Precursor Modification | Introduced Click Handle | Hydrazone Formation Method | Subsequent Click Reaction | Example Payload | Resulting D-Glucose Hydrazone Derivative | Citation(s) |

| Pre-functionalization of Glucose Moiety | Alkyne | Alkyne | Glucose-alkyne + Hydrazine | CuAAC | Azido-fluorophore | Alkyne-functionalized D-glucose hydrazone | nih.govresearchgate.netmdpi.com |

| Pre-functionalization of Glucose Moiety | Azide | Azide | Glucose-azide + Hydrazine | SPAAC | Cyclooctyne-biomolecule | Azide-functionalized D-glucose hydrazone | nih.govresearchgate.netmdpi.com |

| Dual Pre-functionalization of Precursors | Alkyne & Azide | Alkyne & Azide | Glucose-alkyne + Hydrazine-azide | CuAAC / SPAAC | N/A | D-glucose hydrazone with dual handles for sequential conjugation | nih.gov |

| Hydrazone Formation as a Click-like Step | Alkyne (on Glucose) | Alkyne | Glucose-alkyne + Hydrazine | Hydrazone formation | N/A | Alkyne-functionalized D-glucose hydrazone (hydrazone linkage as conjugation) | acs.orgresearchgate.netnih.govmdpi.com |

| Hydrazone Formation as a Click-like Step | Azide (on Glucose) | Azide | Glucose-azide + Hydrazine | Hydrazone formation | N/A | Azide-functionalized D-glucose hydrazone (hydrazone linkage as conjugation) | acs.orgresearchgate.netnih.govmdpi.com |

List of Compounds Mentioned:

D-glucose

Hydrazine

Alkyne-functionalized glucose derivatives

Azide-functionalized glucose derivatives

Propargyl bromide

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC)

Triazole

Azido-fluorophore

Cyclooctyne-biomolecule

Polymers

Nanoparticles

Hydrazine-azide derivatives

Applications of D Glucose Hydrazone in Organic Synthesis

D-Glucose Hydrazone as a Chiral Building Block

The inherent stereochemistry of D-glucose is preserved in its hydrazone derivatives, making them attractive chiral building blocks for asymmetric synthesis. The well-defined configuration of the carbohydrate backbone can be leveraged to control the stereochemical outcome of reactions, facilitating the enantioselective construction of complex molecular architectures.

D-glucose hydrazone serves as a chiral starting material for the synthesis of various biologically active molecules where stereochemical purity is paramount. For instance, it has been utilized in the construction of pyrazolo[3,4-d]pyrimidine derivatives acs.org, a class of compounds known for their diverse pharmacological activities. Research has demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine gluconucleosides from D-glucose hydrazone, showcasing its utility in building complex, chiral, fused heterocyclic systems that mimic natural nucleosides researchgate.net. The carbohydrate moiety provides a chiral handle that can direct subsequent synthetic steps, contributing to the enantioselective formation of the target molecules.

The fixed stereochemistry of the D-glucose unit within the hydrazone structure plays a crucial role in directing the stereochemical course of reactions. The multiple chiral centers present in the glucose ring can influence the approach of reagents, leading to diastereoselective or enantioselective transformations. Studies on sugar hydrazones reveal complex tautomeric equilibria, where acyclic and cyclic forms coexist researchgate.net. Understanding and controlling these stereochemical aspects are key to effectively employing D-glucose hydrazone for stereochemical control in synthetic strategies.

Role in Multicomponent Reactions (MCRs)

While not always fitting the definition of classical named multicomponent reactions (MCRs), D-glucose hydrazone participates in efficient one-pot syntheses that often involve multiple sequential transformations. For example, D-glucose hydrazone has been reacted in one-pot procedures with various carbonyl compounds and activated methylene (B1212753) derivatives, such as acetylacetone (B45752) and malononitrile (B47326) derivatives, leading to the formation of heterocyclic systems through cascade cyclization events researchgate.net. These reactions streamline synthetic pathways, reduce waste, and are characteristic of the efficiency sought in MCR strategies. The ability to assemble complex structures from simpler precursors in a single operation highlights the utility of D-glucose hydrazone in modern synthetic methodologies that prioritize atom economy and operational simplicity.

Precursors for Nitrogen-Containing Heterocycles

D-glucose hydrazone is a highly versatile precursor for a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Oxadiazolines and Triazolines: Sugar acyl hydrazones, including those derived from D-glucose, can be cyclized with reagents like acetic anhydride (B1165640) to yield 3-acetyl-1,3,4-oxadiazoline derivatives researchgate.net. Furthermore, reactions involving D-glucose hydrazone derivatives can lead to the formation of 1,2,4-triazoline rings researchgate.net.

Triazoloquinazolines: The oxidative cyclization of glucose hydrazone derivatives, such as 2-ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone, using reagents like iron(III) chloride, provides an efficient route to fused nitrogen heterocycles like triazolo[4, 3-a]quinazolines. The synthesis of the precursor 2-ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone has been reported with a yield of 62%.

Pyrazolo[3,4-d]pyrimidines: D-glucose hydrazone serves as a valuable starting material for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives acs.org. More specifically, it has been employed in the synthesis of pyrazolo[3,4-d]pyrimidine gluconucleosides, demonstrating its utility in constructing complex fused heterocyclic systems with carbohydrate appendages researchgate.net.

These transformations underscore the importance of D-glucose hydrazone as a readily available chiral scaffold for accessing diverse nitrogen-containing heterocyclic scaffolds.

Applications as Protecting Groups or Transient Scaffolds

The hydrazone functionality in D-glucose hydrazone can be selectively removed under mild hydrolytic conditions, such as treatment with cation-exchange resins. This characteristic allows the hydrazone moiety to serve as a temporary protecting group or a removable linker. Its presence can facilitate specific synthetic transformations or purification steps, after which it can be cleaved without affecting other parts of the molecule. This transient nature makes it a useful tool for managing reactivity and enabling complex synthetic sequences where selective protection and deprotection are critical.

Compound List

D-glucose hydrazone

Acetylacetone

(Ethoxymethylene)malondinitrile

(Ethoxymethylene)cyanoacetate

(Aminomethylene)cyanoacetamide

Pyrazolo[3,4-d]pyrimidine derivatives

Pyrazolo[3,4-d]pyrimidine gluconucleosides

2-ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone

Triazolo[4, 3-a]quinazolines

Acetic anhydride

1,3,4-Oxadiazoline

1,2,4-Triazoline

D-glucose

D-mannose hydrazone

D-galactose

2-amino-2-deoxy-D-glucose hydrazone

2-acetamido-1-N-acetyl-2-deoxy-β-D-glucopyranosylamine

Terephthaloyl bis(sugar hydrazones)

Terephthaloyl bis-hydrazide

6-deoxy-l-galactose (l-fucose)

6-deoxy-l-mannose (l-rhamnose)

3-acetyl-1,3,4-oxadiazoline

Data Table: Synthesis of Nitrogen-Containing Heterocycles from D-Glucose Hydrazone Derivatives

| Target Heterocycle | Starting Material/Precursor | Reaction Type/Key Reagents | Yield (%) | Citation(s) |

| 1,3,4-Oxadiazoline derivatives | Sugar acyl hydrazones (e.g., from D-glucose) | Cyclization with acetic anhydride | Not specified | researchgate.net |

| 1,2,4-Triazoline derivatives | D-glucose hydrazone derivatives | Not specified | Not specified | researchgate.net |

| Triazolo[4, 3-a]quinazolines | 2-ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone | Oxidative cyclization with FeCl₃ in ethanol | Not specified (for product); 62% (for precursor) | |

| Pyrazolo[3,4-d]pyrimidine derivatives | D-glucose hydrazone | Not specified | Not specified | acs.org |

| Pyrazolo[3,4-d]pyrimidine gluconucleosides | D-glucose hydrazone | One-pot reaction with various reagents (e.g., malononitrile derivatives) | Not specified | researchgate.net |

Analytical Methodologies Utilizing D Glucose Hydrazone

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and analysis of D-glucose hydrazone from complex mixtures, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of D-glucose hydrazone derivatives, particularly for assessing purity and stability. The derivatization of glucose, often with 2,4-dinitrophenylhydrazine (B122626) (DNPH), yields a stable, UV-active product, making it amenable to HPLC with UV detection. d-nb.info

Research has focused on developing stability-indicating HPLC methods to monitor the integrity of these derivatives in various media. d-nb.info A typical method involves a reversed-phase column, such as a C18 column, which is effective for separating the relatively nonpolar hydrazone derivatives. d-nb.inforesearchgate.net The mobile phase composition is critical for achieving optimal separation. One effective mobile phase consists of a mixture of acetonitrile (B52724) and acidified water, which allows for the efficient elution and resolution of the D-glucose 2,4-dinitrophenylhydrazone peak from potential impurities or degradation products. d-nb.info Detection is commonly performed at a wavelength where the dinitrophenyl chromophore exhibits strong absorbance, such as 350 nm. d-nb.info The retention time of the DNPH-glucose derivative under specific chromatographic conditions is a key parameter for its identification. d-nb.inforesearchgate.net

| Derivative | Column | Mobile Phase | Flow Rate | Detection Wavelength (λ) | Reference |

|---|---|---|---|---|---|

| D-Glucose 2,4-dinitrophenylhydrazone (DNPH) | C18 Thermo Hypersil-Keystone | Acetonitrile:Water with 10% Glacial Acetic Acid (75:25) | 0.2 mL/min | 350 nm | d-nb.info |

Direct analysis of highly polar and non-volatile carbohydrates like D-glucose by Gas Chromatography (GC) is not feasible. Therefore, derivatization is an essential step to convert them into volatile derivatives suitable for GC analysis. restek.com While D-glucose hydrazone itself is not sufficiently volatile for GC, further derivatization of the glucose molecule (or its hydrazone) is necessary.

Common derivatization strategies for sugars include silylation and acetylation. restek.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS), replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. restek.comresearchgate.net This process significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC-MS. The resulting mass spectra of these silylated derivatives provide valuable structural information, including the ring structure (pyranose vs. furanose) and the positions of glycosidic linkages. cabidigitallibrary.orgnih.gov

Another approach is to first perform an oximation reaction at the carbonyl group, followed by silylation. This reduces the number of isomers formed, simplifying the resulting chromatogram. restek.com These methods produce volatile derivatives that can be effectively separated on GC columns and identified by their characteristic mass fragmentation patterns. nih.gov

| Analyte | Derivatization Method | Volatile Derivative | Analytical Technique | Reference |

|---|---|---|---|---|

| D-Glucose | Silylation (e.g., with BSTFA, HMDS) | Penta-trimethylsilyl (TMS) glucose isomers (e.g., α/β-glucopyranose pentaTMS) | GC-MS | researchgate.net |

| D-Glucose | Oximation followed by Silylation | Trimethylsilyl (TMS)-oxime derivatives | GC-MS | restek.com |

| D-Glucose | Methanolysis followed by Silylation | Trimethylsilyl (TMS) methyl glycosides | GC-MS | cabidigitallibrary.org |

Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for the analysis of carbohydrates, offering high resolution and short analysis times. Due to their lack of a strong UV chromophore and neutral charge at neutral pH, sugars like glucose require derivatization for effective separation and detection by CE. The formation of D-glucose hydrazone or other derivatives introduces a charged and/or UV-active or fluorescent tag.

In Capillary Zone Electrophoresis (CZE), charged derivatives can be separated based on their charge-to-size ratio. For instance, derivatizing sugars with a reagent that imparts a negative charge allows for their separation in a fused-silica capillary under the influence of an electric field. The choice of background electrolyte (BGE) is crucial for optimizing separation. Borate buffers are commonly used as they can form negatively charged complexes with underivatized sugars at high pH, enabling their separation. For pre-derivatized sugars, buffers are selected to maintain the charge of the derivative and ensure good peak shape.

| Derivative Type | Buffer System (BGE) | Applied Voltage | Detection | Reference |

|---|---|---|---|---|

| N-methyl-α-pyridinium-labeled carbohydrates | 55 mM Borate buffer (pH 9.46) | 22 kV | UV at 254 nm | researchgate.net |

Spectrophotometric and Fluorometric Determination Methods

Spectroscopic methods are widely employed for the quantification of D-glucose, often following a derivatization step to form a hydrazone that possesses desirable optical properties.

UV-Visible (UV-Vis) spectrophotometry is a common and accessible method for quantifying D-glucose, particularly after its conversion to a hydrazone derivative containing a strong chromophore. While glucose itself has a weak UV absorbance with a maximum between 260-270 nm, this is often insufficient for sensitive quantification in complex samples. electrochemsci.org

Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) is a well-established strategy. The resulting D-glucose 2,4-dinitrophenylhydrazone possesses a dinitrophenyl group, which is a potent chromophore, leading to strong absorption in the UV-Vis region. The UV-Vis spectrum of the 2,4-dinitrophenylhydrazone of a similar carbonyl compound, benzaldehyde, shows intense peaks at 235 nm and 353 nm, which can be attributed to π-π* and n-π* transitions of the aromatic system. researchgate.net The parent reagent, 2,4-dinitrophenylhydrazine, itself absorbs at different wavelengths, typically around 267 nm and 363 nm. researchgate.net The formation of the hydrazone causes a shift in the absorption maximum (a bathochromic shift) to longer wavelengths, allowing for quantification with minimal interference from the unreacted derivatizing agent. Enzymatic assays can also be coupled with UV-Vis detection, where a series of reactions produces a chromophore that absorbs at a specific wavelength, such as 420 nm or 510 nm, proportional to the initial glucose concentration. kennesaw.eduresearchgate.net

| Compound/Product | Wavelength of Maximum Absorbance (λmax) | Context | Reference |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazone of Benzaldehyde | 235 nm, 353 nm | Illustrative of a typical DNPH derivative spectrum | researchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH reagent) | 267 nm, 363 nm | Absorbance of the derivatizing agent | researchgate.net |

| D-Glucose (underivatized) | ~260-270 nm | Direct UV absorbance | electrochemsci.org |

| Enzymatic Assay Product (Ferricyanide) | 420 nm | Quantification via enzymatic reaction | kennesaw.edu |

| Enzymatic Assay Product | 510 nm | Quantification via enzymatic reaction | researchgate.net |

Fluorescence spectroscopy offers a highly sensitive alternative for the detection of D-glucose hydrazones. This method relies on derivatizing glucose with a reagent that either is fluorescent itself or can be converted into a fluorescent product.

A notable method involves a two-step derivatization. First, the reducing sugar (glucose) is reacted with hydrazine (B178648) to form a hydrazone. This hydrazone is then reacted with a fluorogenic reagent, such as fluorescamine, at an alkaline pH. The resulting product is highly fluorescent, allowing for the quantification of the original sugar in the nanomolar range. The fluorescence intensity is measured at specific excitation and emission wavelengths, which are characteristic of the final fluorescent adduct. This approach provides a simple and rapid assay without the need for chromatographic separation of the fluorescent derivative from unreacted reagents. d-nb.info

| Derivatization Scheme | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| Hydrazine followed by Fluorescamine | 400 nm | 490 nm | d-nb.info |

Electrochemical Sensing Platforms (focused on chemical transduction principles)